For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Core Basic Properties of 4-(Piperidin-1-yl)butanoic acid hydrochloride
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence stems from its ability to serve as a versatile scaffold that can be readily modified to interact with specific biological targets.[4] Piperidine derivatives are integral components in drugs targeting a wide spectrum of conditions, including cancer, neurological disorders, and infectious diseases.[1][2][4] 4-(Piperidin-1-yl)butanoic acid hydrochloride, as a member of this important class of molecules, holds significant potential as a key intermediate in the synthesis of novel therapeutic agents.[5][6] Its structure, featuring a piperidine ring linked to a butanoic acid moiety, presents a unique combination of features that are of considerable interest in medicinal chemistry and neuropharmacology.[6] The hydrochloride salt form of this compound enhances its aqueous solubility, a crucial attribute for many biological and pharmaceutical applications.[6]
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its successful application in research and development. The key properties of 4-(Piperidin-1-yl)butanoic acid hydrochloride are summarized in the table below.
| Property | Value | Source |
| CAS Number | 84512-08-3 | [5][7] |
| Molecular Formula | C₉H₁₈ClNO₂ | [6][7] |
| Molecular Weight | 207.7 g/mol | [6][7] |
| Melting Point | 113-117 °C | [5] |
| Appearance | Solid | [5] |
| Solubility | Soluble in water and ethanol | [5] |
Core Directive: Understanding the Basicity of 4-(Piperidin-1-yl)butanoic acid hydrochloride
The basicity of 4-(Piperidin-1-yl)butanoic acid hydrochloride is a critical parameter that influences its behavior in physiological environments, its interaction with biological targets, and its formulation into drug products. The primary contributor to the basicity of this molecule is the nitrogen atom within the piperidine ring. As a tertiary amine, this nitrogen can accept a proton, and the extent of this protonation is quantified by its pKa value. The pKa is the pH at which the protonated and unprotonated forms of the amine are present in equal concentrations. A precise determination of the pKa is essential for predicting the compound's charge state at a given pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[8][9] This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The resulting titration curve allows for the precise identification of the pKa.
Objective: To determine the pKa of the piperidine nitrogen in 4-(Piperidin-1-yl)butanoic acid hydrochloride.
Materials and Equipment:
-
4-(Piperidin-1-yl)butanoic acid hydrochloride
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
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Potassium Chloride (KCl) for ionic strength adjustment
-
Deionized water
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Nitrogen gas source (optional)
Step-by-Step Methodology:
-
Preparation of the Analyte Solution:
-
Initial pH Adjustment:
-
Place the beaker containing the analyte solution on the magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Begin stirring gently.
-
Add 0.1 M HCl dropwise to the solution to lower the pH to approximately 1.8-2.0. This ensures that the piperidine nitrogen is fully protonated at the start of the titration.[8]
-
-
Titration with NaOH:
-
Titrate the acidic solution with the standardized 0.1 M NaOH solution.[8]
-
Add the NaOH in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa can be determined from the midpoint of the buffer region in the titration curve, which corresponds to the point of half-equivalence.[8] At this point, the pH is equal to the pKa of the weak base.
-
Workflow for pKa Determination:
Caption: Workflow for the potentiometric determination of pKa.
Applications in Drug Discovery and Development
4-(Piperidin-1-yl)butanoic acid hydrochloride serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[5][6] Its structural features make it a candidate for investigation in several areas:
-
Neuropharmacology: The piperidine moiety is present in numerous centrally acting drugs. This compound could be used to develop novel ligands for neurotransmitter receptors or transporters, potentially leading to treatments for neurological and psychiatric disorders.[6]
-
Enzyme Inhibition: The carboxylic acid and piperidine functionalities provide points for interaction with enzyme active sites. Modifications of this scaffold could lead to the development of potent and selective enzyme inhibitors.[6]
-
Ligand Design: As a fragment for ligand-based drug design, this compound can be elaborated to create molecules with high affinity and specificity for various biological targets.[6]
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling 4-(Piperidin-1-yl)butanoic acid hydrochloride. It is irritating to the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[5] Work should be conducted in a well-ventilated area. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5]
Conclusion
4-(Piperidin-1-yl)butanoic acid hydrochloride is a compound of significant interest for researchers and drug development professionals. Its piperidine core makes it a valuable starting point for the synthesis of novel therapeutic agents. A thorough understanding of its basic properties, particularly its pKa, is essential for its effective application. The detailed protocol for pKa determination provided in this guide offers a robust methodology for characterizing this fundamental property, thereby facilitating its use in the development of the next generation of pharmaceuticals.
References
-
Abdelshaheed, M., et al. (2020). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 6(1), 1-11. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. [Link]
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BIOSYNCE. 4-(Piperidin-4-yl)butanoic Acid Hydrochloride CAS 84512-08-3. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 229-242. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
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ChemUniverse. 4-(PIPERIDIN-4-YL)BUTANOIC ACID HYDROCHLORIDE [P99077]. [Link]
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DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
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